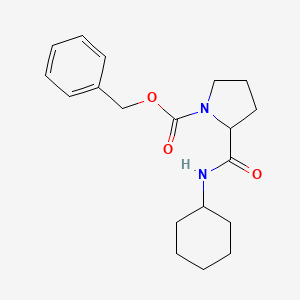

Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c22-18(20-16-10-5-2-6-11-16)17-12-7-13-21(17)19(23)24-14-15-8-3-1-4-9-15/h1,3-4,8-9,16-17H,2,5-7,10-14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVGXJCNVWCKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of cyclohexylisocyanate with pyrrolidine-1-carboxylic acid benzyl ester under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to 25°C.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous ether or methanol.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted pyrrolidines.

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission.

Case Study: AChE Inhibition

A study demonstrated that carbamate derivatives, including benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate, can act as dual binding site inhibitors for AChE. The compound showed promising inhibitory activity with an IC50 value indicating its potential for further development as a therapeutic agent against Alzheimer's disease .

Synthesis of Bioactive Compounds

The compound serves as a chiral building block in the synthesis of various bioactive molecules. Its ability to undergo transformations while maintaining stereochemistry makes it valuable in creating complex natural products.

Synthetic Pathways

Research has highlighted several synthetic routes utilizing benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate:

- Synthesis of Sulfonylureas : This compound has been employed in the synthesis of sulfonylureas, which are important in diabetes management .

- Natural Product Synthesis : Its structure allows it to be incorporated into larger frameworks needed for synthesizing natural products with biological significance .

Chiral Building Block

The chirality of benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate is beneficial in asymmetric synthesis. It can be used to produce enantiomerically pure compounds, which are essential in pharmaceuticals where different enantiomers can have vastly different effects.

Applications in Asymmetric Synthesis

- Enantioselective Reactions : The compound can facilitate enantioselective reactions, leading to the formation of desired stereoisomers in drug development processes.

- Pharmaceutical Development : Its use as a chiral auxiliary has implications for the development of new drugs with improved efficacy and reduced side effects .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential AChE inhibitor for Alzheimer's treatment |

| Synthesis of Bioactive Compounds | Used as a precursor in synthesizing sulfonylureas and other biologically active molecules |

| Chiral Building Block | Facilitates asymmetric synthesis for enantiomerically pure compounds |

Mechanism of Action

The mechanism by which Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Structural Variations in Carbamoyl Substituents

The carbamoyl group at the 2-position of the pyrrolidine ring is a critical determinant of biological activity and physicochemical properties. Key analogs include:

| Compound Name | Substituent on Carbamoyl Group | Key Structural Feature |

|---|---|---|

| Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate | Cyclohexyl | Aliphatic, bulky substituent |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | 2-Chlorophenyl | Aromatic, electron-withdrawing group |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | 2-Bromophenyl | Aromatic, bulky halogen substituent |

| (S)-Benzyl 2-(phenylcarbamoyl)pyrrolidine-1-carboxylate | Phenyl | Aromatic, planar substituent |

| Benzyl 2-[(isopropyl)carbamoyl]pyrrolidine-1-carboxylate | Isopropyl | Aliphatic, branched substituent |

Key Observations :

Implications for the Target Compound :

- However, its hydrophobicity could improve blood-brain barrier penetration .

Physicochemical and Commercial Properties

Notes:

- Purity levels for research-grade compounds typically exceed 95% .

Biological Activity

Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H22N2O3

- CAS Number : 1898499-59-6

- Molecular Weight : 290.36 g/mol

This compound features a pyrrolidine ring substituted with a benzyl group and a cyclohexylcarbamoyl moiety, which contributes to its unique biological properties.

The biological activity of Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects by:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of enzyme-linked pathways involved in disease processes.

- Receptor Modulation : It may also interact with cellular receptors, modulating signal transduction pathways that affect cellular functions and responses.

Antimicrobial Properties

Recent studies have indicated that Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate exhibits antimicrobial properties. It has shown efficacy against several bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific enzyme activity |

Case Studies

-

Antimicrobial Study :

A study conducted on various bacterial strains demonstrated that Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating significant antimicrobial activity. -

Anticancer Research :

A recent investigation assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer potential. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways.

Q & A

Q. Example Protocol :

React pyrrolidine-1-carboxylic acid with benzyl chloroformate in CH₂Cl₂/TEA.

Couple the resulting intermediate with cyclohexylamine using EDC∙HCl and DMAP in THF.

Purify via flash chromatography (e.g., hexanes/EtOAC gradient) .

How is the compound characterized post-synthesis?

Basic

Characterization relies on multimodal analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent integration and coupling constants. For example, pyrrolidine CH₂ groups in similar compounds resonate at δ 3.33–3.30 (¹H) and δ 49–52 (¹³C) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M + Na]⁺ observed at m/z 457.1738 vs. calculated 457.1734) .

- Chiral HPLC : Resolves enantiomers using columns like IC-3 (e.g., 83% ee determination in chiral pyrrolidones) .

Q. Table 1: Representative NMR Data for Analogous Compounds

| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| Pyrrolidine CH₂ | 3.33–3.30 | 49–52 | |

| Benzyl C=O | 165–170 | 165–170 | |

| Cyclohexyl NH | 6.5–7.0 (broad) | N/A |

What safety precautions are recommended for handling this compound?

Basic

Safety protocols are critical due to potential irritancy and reactivity:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions .

- Ventilation : Ensure local exhaust ventilation to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

How can reaction yields for carbamoyl group formation be optimized?

Advanced

Yield optimization strategies include:

- Coupling Agent Selection : EDC∙HCl with DMAP (4-dimethylaminopyridine) enhances activation efficiency, as shown in 89% yield for cyclohexylcarbamoyl derivatives .

- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) improve reagent solubility. achieved 93% yield in DMF for analogous carbamates .

- Temperature Control : Reactions at 0°C minimize side reactions (e.g., racemization) during coupling .

What methods resolve stereochemical configurations in pyrrolidine derivatives?

Q. Advanced

- Chiral HPLC : Use columns with polysaccharide-based phases (e.g., IC-3) and mobile phases like hexane/IPA. reported 83% ee determination via this method .

- Optical Rotation : Measure specific rotation (e.g., [α]D²⁸ = +39.51 for a chiral pyrrolidone) to confirm enantiopurity .

- X-ray Crystallography : Definitive structural assignment, though not directly referenced in evidence, is recommended for novel derivatives.

How are low yields during purification addressed?

Q. Advanced

- Column Chromatography : Optimize solvent polarity (e.g., hexanes/EtOAc 9:1 for nonpolar intermediates ).

- Flash Chromatography : Reduces purification time and improves recovery (e.g., 65% yield for a pyrrolidine carboxylate using 8:2 hexanes/EtOAc ).

- Recrystallization : For crystalline intermediates, use solvent pairs like EtOAc/hexanes.

How to analyze discrepancies in NMR data?

Q. Advanced

- Impurity Identification : Compare with literature shifts (e.g., δ 10.01 for aldehyde protons in ).

- Solvent Artifacts : DMSO-d₆ or CDCl₃ residuals (e.g., δ 2.50 in DMSO-d₆) must be excluded .

- Dynamic Effects : Variable-temperature NMR can resolve conformational exchange broadening.

What are key challenges in scaling up synthesis?

Q. Advanced

- Exothermic Reactions : Use jacketed reactors for temperature control during coupling steps.

- Purification Bottlenecks : Replace flash chromatography with crystallization or distillation where feasible.

- Reagent Costs : Optimize stoichiometry (e.g., 1.0–1.2 equiv of EDC∙HCl ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.